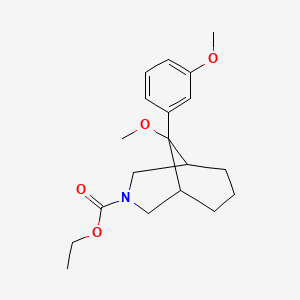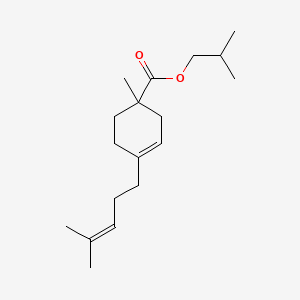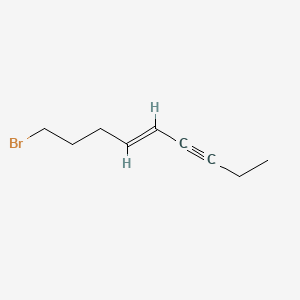![molecular formula C14H12ClNO2 B13765764 (e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other scientific research areas .
Métodos De Preparación
The synthesis of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol typically involves the condensation of 4-chlorobenzaldehyde with 5-methoxy-2-aminophenol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic and methoxy groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of nonlinear optical materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol include other Schiff bases derived from different aldehydes and amines. For example:
- (E)-2-((4-Fluorophenylimino)methyl)-5-methoxyphenol
- (E)-2-((4-Bromophenylimino)methyl)-5-methoxyphenol
- (E)-2-((4-Methoxyphenylimino)methyl)-5-methoxyphenol
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)iminomethyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-10(14(17)8-13)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
Clave InChI |
JRUJPDJSULRRSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


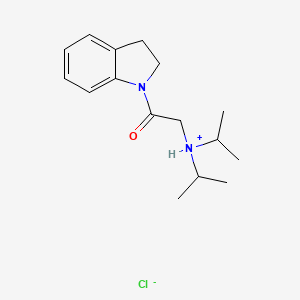
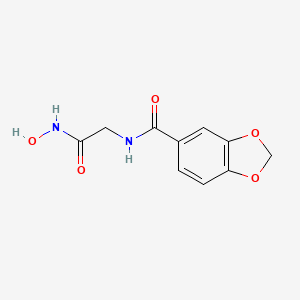
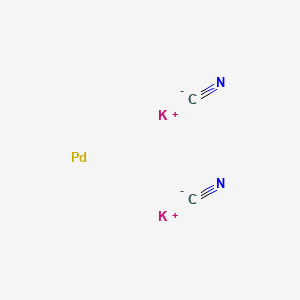
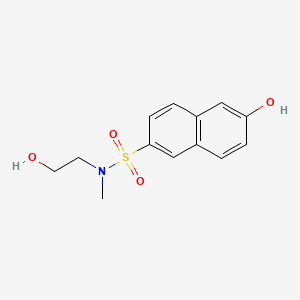
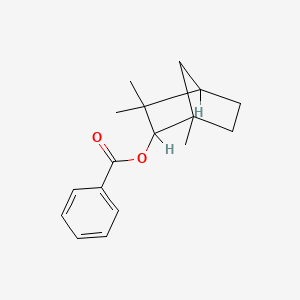
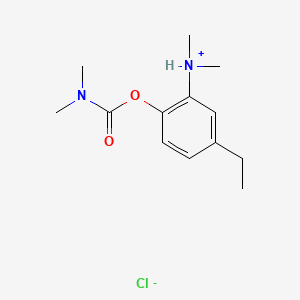
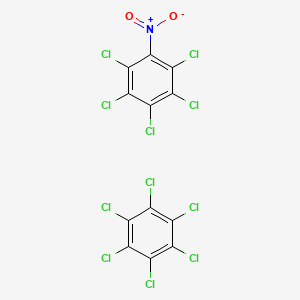
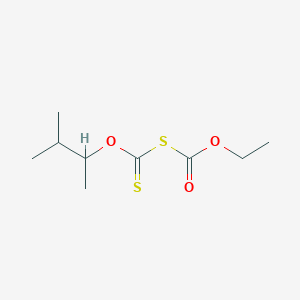
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
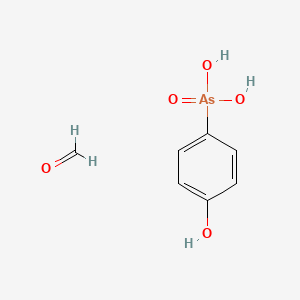
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
